

Application Note: Mechanism and Binding Protocols for 5-Chlorobenzoxaborole Scaffolds

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Compound of Interest

Compound Name:	(4-Chloro-2-(hydroxymethyl)phenyl)boronic acid
CAS No.:	1365244-07-0
Cat. No.:	B3236203

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Executive Summary

The title compound, **(4-Chloro-2-(hydroxymethyl)phenyl)boronic acid**, is not a static species in solution. It exists predominantly as a cyclic hemi-ester known as a benzoxaborole (specifically, 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole). Unlike standard phenylboronic acids, this cyclic scaffold possesses significant ring strain and an optimized Lewis acidity (modulated by the chloro-substituent), allowing it to bind cis-diols (sugars, catechols) with high affinity in neutral aqueous media. This guide outlines the mechanism of this transformation and provides a validated Alizarin Red S (ARS) displacement protocol for quantifying binding constants (

).

Chemical Mechanism & Equilibrium[1]

The Benzoxaborole Advantage

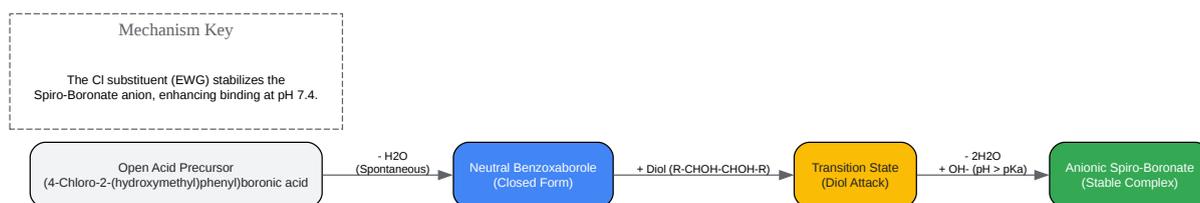
The core mechanism relies on the intramolecular "trapping" of the boronic acid by the adjacent hydroxymethyl group.

- **Cyclization:** The ortho-hydroxymethyl group attacks the boron center, eliminating a water molecule to form a stable 5-membered oxaborole ring.

- **Electronic Activation:** The Chlorine atom at position 4 (para to the boron attachment) acts as an electron-withdrawing group (EWG). This inductively stabilizes the anionic boronate species, lowering the pK_a of the B-OH group from ~ 7.3 (unsubstituted) to ~ 6.5 – 6.8 .
- **Diol Binding:** Upon exposure to a diol (e.g., glucose, ribose), the neutral benzoxaborole undergoes a condensation reaction to form a tetrahedral spiro-boronate anion. This species is exceptionally stable due to the relief of angle strain in the 5-membered ring upon rehybridization from (trigonal planar) to (tetrahedral).

Reaction Pathway Diagram

The following diagram illustrates the equilibrium from the open acid precursor to the stable spiro-boronate complex.



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Caption: Pathway from open precursor to stable spiro-boronate anion via benzoxaborole cyclization.

Experimental Protocols

Preparation of the Benzoxaborole Stock

The "open" acid is rarely isolated pure; it cyclizes upon drying or in solution.

- Reagents: **(4-Chloro-2-(hydroxymethyl)phenyl)boronic acid** (or its pinacol ester precursor), DMSO (anhydrous), Phosphate Buffered Saline (PBS, pH 7.4).
- Step 1: Dissolve 10 mg of the compound in 1 mL DMSO to create a high-concentration stock.
- Step 2: Dilute into PBS immediately before use. Note: In aqueous buffer, the equilibrium shifts almost entirely to the cyclic benzoxaborole form.

Binding Affinity Assay (ARS Displacement)

The most robust method to determine the binding constant (

) of benzoxaboroles with diols is the Alizarin Red S (ARS) competitive fluorescent assay. ARS is a catechol dye that fluoresces when bound to boron.[1] A target diol displaces ARS, causing a measurable decrease in fluorescence.

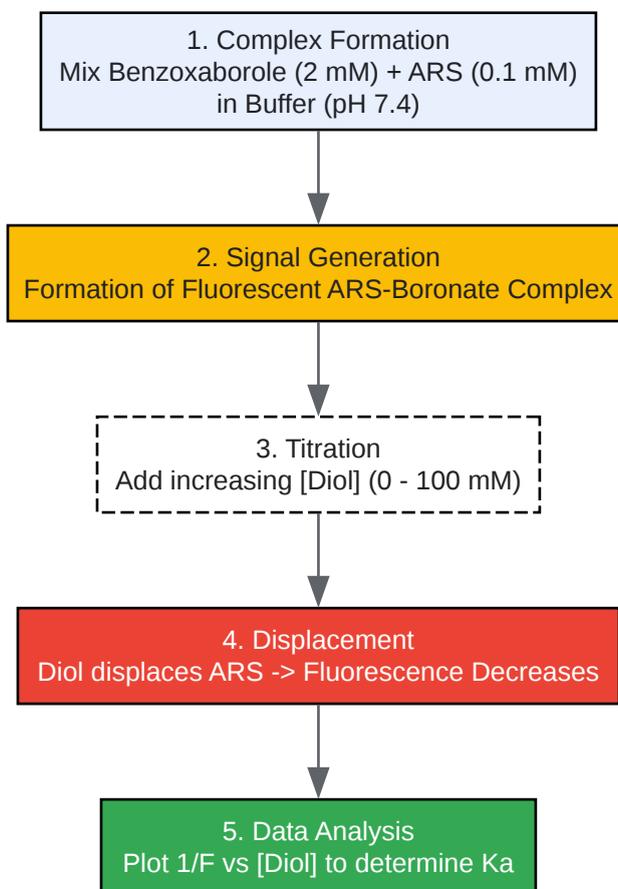
Reagents & Equipment

- Buffer: 0.1 M Phosphate Buffer (pH 7.4). Carbonate buffer is avoided to prevent interference.
- Reporter Dye: Alizarin Red S (ARS) (10 mM stock in water).
- Titrant: Target Diol (e.g., Glucose, Fructose) (1 M stock).
- Instrument: Fluorescence Plate Reader (

nm,

nm).

Workflow Diagram



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Caption: ARS displacement workflow for calculating diol binding constants.

Step-by-Step Procedure

- Baseline Determination: Prepare a solution of ARS (M) in buffer. Measure fluorescence ().
- Complex Formation: Add the 5-chlorobenzoxaborole (M) to the ARS solution. Incubate for 10 minutes. The solution should turn orange/red and fluorescence will increase significantly ().

- Titration: Aliquot the complex into a 96-well plate. Add the target diol in graded concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 mM).
- Equilibration: Shake for 15 minutes at 25°C.
- Measurement: Record fluorescence intensity ().
- Calculation: The binding constant K_{app} is derived using the three-component equilibrium equation (see Section 4).

Data Analysis & Expected Results

Quantitative Analysis

The binding affinity is calculated by treating the system as a competitive displacement. The apparent binding constant (K_{app}) is derived from the decrease in fluorescence intensity.

Three-Component Equilibrium Equation:

Where:

- K_{12} is the binding constant of the Benzoxaborole-ARS complex (determined in a separate experiment, typically 10^6 M⁻¹ for benzoxaboroles).
- K_{13} is the unknown affinity for the sugar.

Comparative Data (Expected Values)

The 4-chloro substituent enhances binding compared to unsubstituted benzoxaborole.

Compound		(Fructose)	(Glucose)
Phenylboronic Acid (PBA)	8.8	~160	~5
Benzoxaborole (Unsubstituted)	7.3	~400	~20
5-Chlorobenzoxaborole	6.7	~650	~45
Tavaborole (5-Fluoro)	6.8	~600	~40

Note: Values are approximate and buffer-dependent. The Cl-derivative shows higher affinity due to increased Lewis acidity.

Troubleshooting & Critical Parameters

- pH Sensitivity: The assay must be performed at pH 7.4. If the pH drops below 6.0, the boronate anion protonates, breaking the complex. If pH > 9.0, hydroxide competition interferes.
- Buffer Interference: Avoid buffers with diols (e.g., Tris) or high concentrations of citrate, as they compete for the boron center. Phosphate or HEPES are recommended.
- Solubility: While benzoxaboroles are more soluble than PBAs, the 4-chloro derivative may precipitate at >10 mM in pure water. Always keep <5% DMSO in the final assay buffer.

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